Trans Isomer Demonstrates Superior Antispasmodic Activity Relative to Cis Isomer
In a direct comparative study of the diphenylacetic acid esters of cis- and trans-3-dimethylamino cyclobutanol, the trans isomer exhibited measurably higher antispasmodic activity than the cis isomer [1]. This stereochemical differentiation establishes the trans configuration (CAS 905821-42-3) as the preferred isomer for pharmacological development involving this scaffold.
| Evidence Dimension | Antispasmodic activity of diphenylacetic acid ester derivatives |
|---|---|
| Target Compound Data | trans-3-(dimethylamino)cyclobutan-1-ol ester (activity not quantified in original report, reported as qualitatively higher) |
| Comparator Or Baseline | cis-3-(dimethylamino)cyclobutan-1-ol ester (CAS 905823-35-0) |
| Quantified Difference | Cis isomer antispasmodic activity described as 'slightly less' than trans isomer |
| Conditions | In vitro antispasmodic assay (Beard and Burger, 1962; cited in Nature, 1964) |
Why This Matters
Procurement of the correct stereoisomer (trans) is essential for achieving the intended pharmacological activity profile, as cis substitution yields inferior efficacy in this assay system.
- [1] Pircio, A. W., Wilson, A., Kuna, S., Hasek, R. H., & Martin, J. C. A Cyclobutane possessing Hypotensive Activity. Nature, 1964, 201, 1037. View Source
